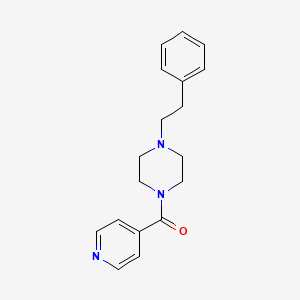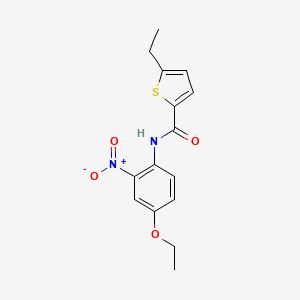
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hexanamide
Overview
Description
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hexanamide: is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hexanamide typically involves the reaction of 2-aminothiophenol with a suitable hexanoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate benzothiazole, which is then acylated to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can target the carbonyl group in the hexanamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzothiazoles depending on the reagents used.
Scientific Research Applications
Chemistry: N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hexanamide is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development.
Medicine: The compound’s potential medicinal applications include its use as an anti-inflammatory agent and its role in the development of new therapeutic agents for treating diseases such as cancer and neurodegenerative disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the biochemical pathway involved. This inhibition can lead to therapeutic effects, such as reducing inflammation or slowing the progression of a disease.
Comparison with Similar Compounds
- N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
- N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Comparison:
- N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide: This compound has a shorter acyl chain compared to N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hexanamide, which may affect its solubility and reactivity.
- N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide: Similar to the acetamide derivative, this compound has a shorter acyl chain, potentially leading to different biological activities and chemical properties.
- N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide: The presence of a benzoyl group instead of a hexanoyl group can significantly alter the compound’s properties, including its hydrophobicity and interaction with biological targets.
This compound stands out due to its unique hexanoyl chain, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-2-3-4-9-12(16)15-13-14-10-7-5-6-8-11(10)17-13/h2-9H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTOGBXTOYZZAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=NC2=C(S1)CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(cyclohexylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B4182791.png)
![2-(2-CHLORO-5-METHYLPHENOXY)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-ETHANONE](/img/structure/B4182799.png)
![N-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B4182800.png)

![5-methyl-N-[3-(morpholine-4-sulfonyl)phenyl]furan-2-carboxamide](/img/structure/B4182823.png)
![2-bromo-N-[4-(morpholine-4-carbonyl)phenyl]benzamide](/img/structure/B4182828.png)
![ETHYL 2-(2-{[2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE](/img/structure/B4182833.png)

![N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)tetrahydrofuran-2-carboxamide](/img/structure/B4182860.png)
![N-[1-(oxolan-2-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B4182872.png)

![N-[1-(tetrahydro-2-furanyl)ethyl]nicotinamide](/img/structure/B4182881.png)
![2,2-dichloro-1-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}cyclopropanecarboxamide](/img/structure/B4182883.png)
